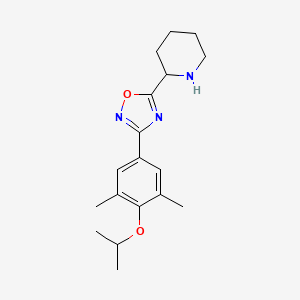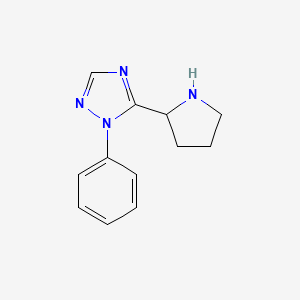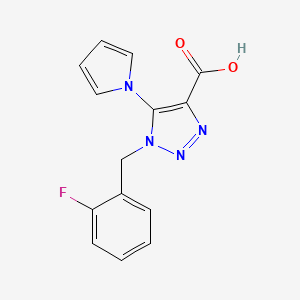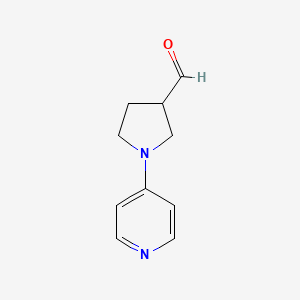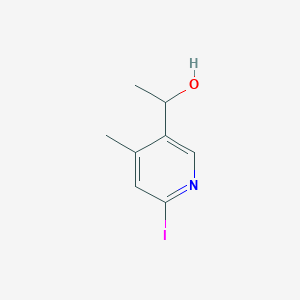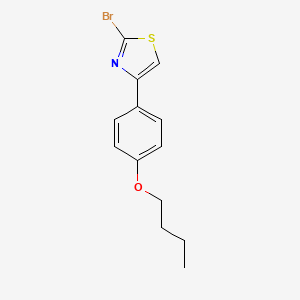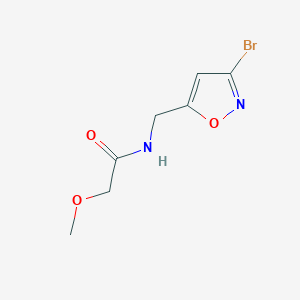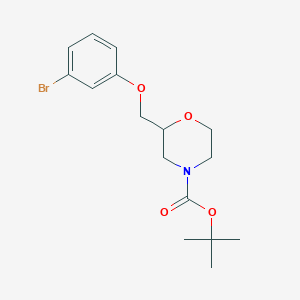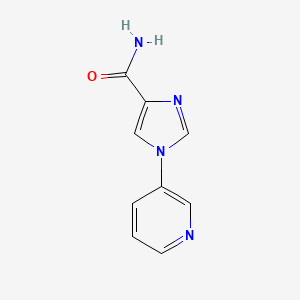
1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide is a heterocyclic compound that features both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide typically involves the condensation of pyridine derivatives with imidazole precursors. One common method includes the reaction of 3-aminopyridine with imidazole-4-carboxylic acid under dehydrating conditions . The reaction is often catalyzed by agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced amide derivatives.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites or receptor proteins, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share structural similarities with 1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide and exhibit comparable biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar pharmacological profiles.
Uniqueness: this compound is unique due to its specific combination of pyridine and imidazole rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness allows for targeted interactions with specific molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H8N4O |
|---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
1-pyridin-3-ylimidazole-4-carboxamide |
InChI |
InChI=1S/C9H8N4O/c10-9(14)8-5-13(6-12-8)7-2-1-3-11-4-7/h1-6H,(H2,10,14) |
InChI Key |
AZSJFKXCXGUIEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


